

Unveiling the Spectroscopic Signature of Dihydroisotanshinone II: A Technical Guide

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Compound of Interest

Compound Name: *Dihydroisotanshinone II*

Cat. No.: *B590114*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydroisotanshinone II**, a bioactive diterpenoid isolated from the roots of *Salvia miltiorrhiza*. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Spectroscopic Data

The structural elucidation of **Dihydroisotanshinone II** has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and MS analyses.

Table 1: ^1H NMR Spectroscopic Data for Dihydroisotanshinone II

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-CH ₂	3.25	m	
1-CH ₂	2.99	m	
2-CH ₂	1.83	m	
3-CH ₂	1.73	m	
4-C			
5-C			
6-CH	7.50	d	8.0
7-CH	7.58	d	8.0
8-CH			
9-C			
10-C			
11-C=O			
12-C=O			
13-C			
15-CH	3.55	m	
16-CH ₃	1.35	d	7.0
17-CH ₃	1.33	d	7.0

Table 2: ¹³C NMR Spectroscopic Data for Dihydroisotanshinone II

Position	Chemical Shift (δ , ppm)
1	29.8
2	19.3
3	36.7
4	37.7
5	145.8
6	123.8
7	129.5
8	117.4
9	150.9
10	127.4
11	183.7
12	177.2
13	123.1
15	34.1
16	21.5
17	21.4
18	21.2
19	19.3
20	29.8

Table 3: Mass Spectrometry Data for Dihydroisotanshinone II

Technique	Ionization Mode	Observed m/z	Formula
HR-ESI-MS	Positive	297.1485 [M+H] ⁺	C ₁₉ H ₂₀ O ₃

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory procedures for the isolation and characterization of natural products.

Isolation and Purification: **Dihydroisotanshinone II** was isolated from the ethanol extract of the dried roots of *Salvia miltiorrhiza*. The crude extract was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

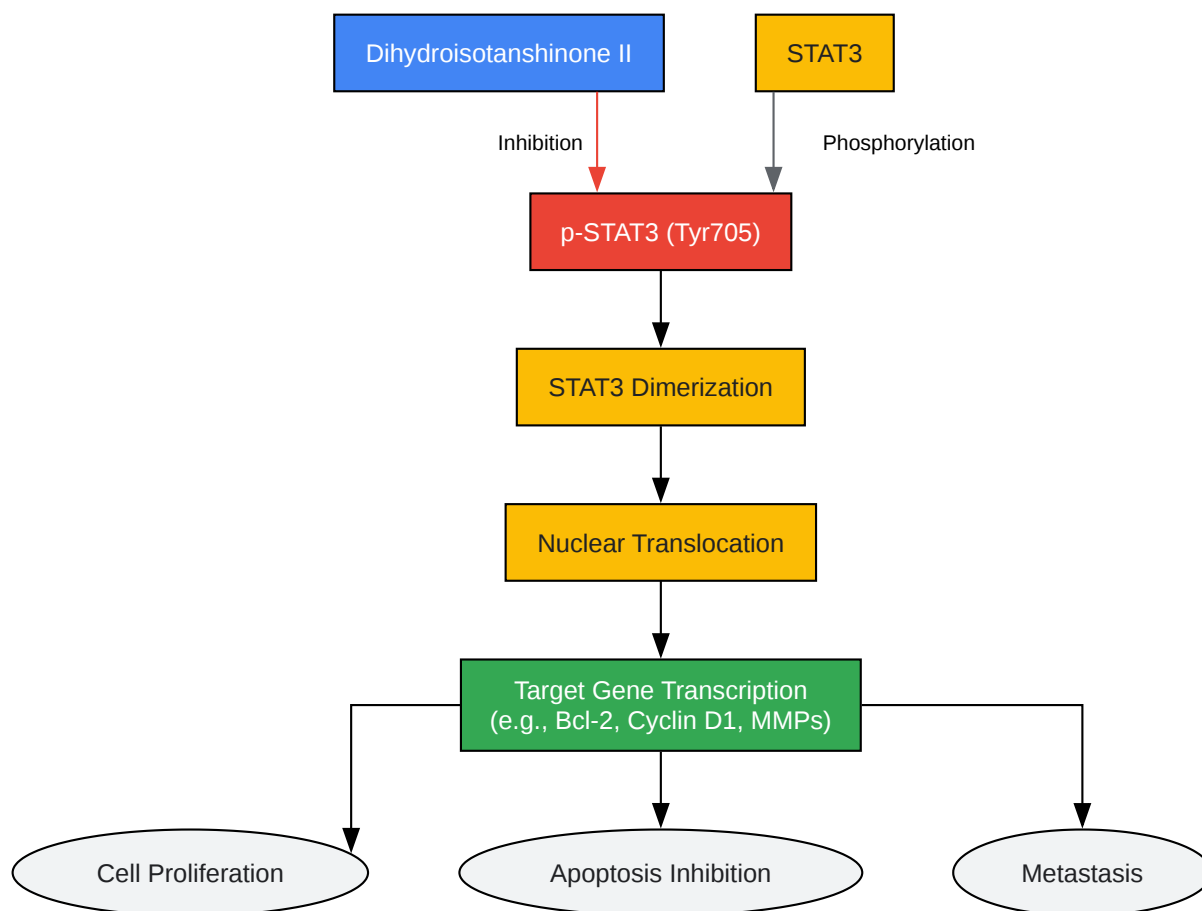
NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker AV-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Thermo Fisher Scientific Q Exactive HF-X mass spectrometer to determine the accurate mass and molecular formula of the compound.

Biological Activity and Signaling Pathway

While specific studies on the anticancer signaling pathways of **Dihydroisotanshinone II** are limited, research on related tanshinones, such as Dihydrotanshinone I, provides valuable insights into its potential mechanisms of action. Dihydrotanshinone I has been shown to inhibit the growth of various cancer cells by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.

A plausible signaling pathway for the anticancer activity of tanshinones involves the inhibition of the STAT3 signaling pathway.



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Caption: Proposed mechanism of anticancer action of **Dihydroisotanshinone II** via inhibition of the STAT3 signaling pathway.

This guide serves as a foundational resource for researchers investigating the chemical and biological properties of **Dihydroisotanshinone II**. The provided spectroscopic data and experimental context will facilitate further studies into its potential as a therapeutic agent.

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